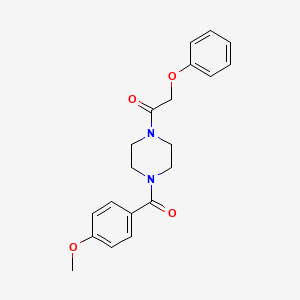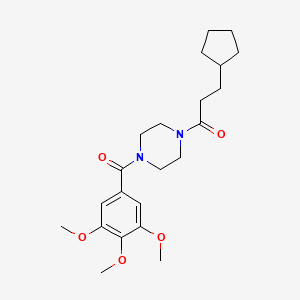
1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
説明
1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential use in scientific research.
作用機序
TFMPP acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are both G protein-coupled receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. TFMPP has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and produce stereotyped behaviors such as head weaving and back arching. It has also been shown to decrease food intake and body weight in rats. In humans, TFMPP has been reported to produce feelings of euphoria, relaxation, and altered sensory perception.
実験室実験の利点と制限
One advantage of using TFMPP in lab experiments is its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for more specific targeting of these receptors compared to other psychoactive drugs. However, TFMPP also has limitations, such as its potential for abuse and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on TFMPP. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective and potent compounds that target the 5-HT1B and 5-HT2C receptors. Additionally, further studies are needed to better understand the mechanisms underlying TFMPP's effects on neurotransmitter release and neuronal activity.
科学的研究の応用
TFMPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. These receptors are known to play a role in the regulation of mood, appetite, and anxiety.
特性
IUPAC Name |
pyridin-3-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-16-11-15(12-17(27-2)18(16)28-3)20(25)23-9-7-22(8-10-23)19(24)14-5-4-6-21-13-14/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYXOVFWTJNBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridine-3-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone; hydrochloride; hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3458771.png)
![3,4-dimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458784.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3458792.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3458799.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3458813.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3458817.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3458832.png)



